molecular formula C3H3ClO2 B104417 2-Chloromalonaldehyde CAS No. 36437-19-1

2-Chloromalonaldehyde

Cat. No.: B104417
CAS No.: 36437-19-1
M. Wt: 106.51 g/mol
InChI Key: KTRZQCIGJUWSGE-UHFFFAOYSA-N
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Description

2-Chloromalonaldehyde is an organic compound with the molecular formula C3H3ClO2 It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by a chlorine atom

Mechanism of Action

Target of Action

2-Chloromalonaldehyde (2-ClMA) is a chlorinated derivative of malonaldehyde (MA), a model molecule in hydrogen transfer studies . The primary target of 2-ClMA is the internal hydrogen bond (IHB) within the molecule .

Mode of Action

The mode of action of 2-ClMA involves intramolecular hydrogen tunneling . This process is facilitated by the strong IHB within the molecule . The chlorination of malonaldehyde to form 2-ClMA weakens the IHB, reducing the cooperative effect in the resonance-assisted hydrogen bond . This results in the stabilization of two open enol conformers .

Biochemical Pathways

The primary biochemical pathway affected by 2-ClMA involves the transfer of hydrogen along the IHB . This process is influenced by the resonance-assisted hydrogen bond, which is weakened upon chlorination . The presence of two open enol conformers, stabilized by the Cl substitution, indicates that 2-ClMA may affect other biochemical pathways involving β-dialdehydes and β-diketones .

Pharmacokinetics

2-ClMA is utilized in the pharmaceutical sector as a reagent to form thiazole heterocycles

Result of Action

The primary result of 2-ClMA’s action is the occurrence of hydrogen tunneling along the IHB . This process is observed in cryogenic matrices and is influenced by the weakening of the IHB upon chlorination . The presence of two open enol conformers in the gas phase at room temperature is another notable result of 2-ClMA’s action .

Action Environment

The action of 2-ClMA is influenced by the environment in which it is present. For instance, the presence of oH2 impurities in the pH2 matrix close to the neighborhood of the 2-ClMA molecule is found to quench the H tunneling . Additionally, the spectra of 2-ClMA, obtained by trapping the molecule in cryogenic matrices, highlight puzzling matrix effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloromalonaldehyde can be synthesized through several methods. One common approach involves the chlorination of malonaldehyde. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and is conducted under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloromalonaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Chloromalonaldehyde has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It serves as a building block in the production of various chemicals and materials.

Comparison with Similar Compounds

    Malonaldehyde: The parent compound, which lacks the chlorine substitution.

    Chloropropanedial: Another chlorinated derivative with similar reactivity.

    Chloromalonic acid: A related compound with two carboxylic acid groups instead of aldehyde groups.

Uniqueness: 2-Chloromalonaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the chlorine atom enhances its reactivity and allows for selective transformations that are not possible with its parent compound, malonaldehyde.

Properties

IUPAC Name

2-chloropropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRZQCIGJUWSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957772
Record name Chloropropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36437-19-1
Record name Chloromalonaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROMALONALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Chloromalonaldehyde in the pharmaceutical industry?

A1: this compound is primarily used as a reagent in the synthesis of thiazole heterocycles, which are important building blocks for various pharmaceuticals. [] This use leverages its chemical reactivity rather than any inherent biological activity.

Q2: How can trace amounts of this compound in pharmaceutical materials be detected?

A2: Hydrophilic interaction chromatography (HILIC) has been identified as an effective method for trace analysis of 2-ClMA in pharmaceutical materials. [] This method offers a reporting quantitation limit (QL) of 1 ppm and a reporting detection limit of 0.4 ppm for 2-ClMA in samples with a concentration of 10 mg/mL. []

Q3: What is interesting about the molecular structure and bonding of this compound?

A3: this compound exists primarily in its enol form, stabilized by an intramolecular hydrogen bond (IHB). [, ] This IHB is weaker than in its parent molecule, malonaldehyde, due to the chlorine substitution. [] Furthermore, 2-ClMA exhibits a phenomenon known as hydrogen tunneling, where the hydrogen atom involved in the IHB can move between two positions. [] This tunneling behavior has been observed experimentally in cryogenic matrices and is influenced by temperature and the surrounding environment. [, ]

Q4: How does UV irradiation affect this compound?

A4: UV irradiation of 2-ClMA trapped in matrices like argon, neon, and para-hydrogen triggers isomerization, leading to the formation of different open enolic forms. [, ] Interestingly, this photoisomerization process exhibits selectivity, favoring specific enol conformers depending on the irradiation wavelength. [] This selectivity is attributed to a tunneling-driven process involving the hydroxyl hydrogen. []

Q5: Have there been any computational studies on this compound?

A5: Yes, computational chemistry methods like PM3 have been employed to study the optimized geometries of 2-ClMA and its parent molecule, malonaldehyde. [] These studies provide insights into bond lengths, angles, and potential energy surfaces, helping to understand proton transfer and tunneling phenomena in these molecules. []

Q6: Are there any known synthetic routes for this compound that incorporate isotopic labeling?

A6: Yes, an improved synthesis of [2-14C]2,5-dichloropyrimidine, a compound derived from 2-ClMA, has been reported. [] This synthesis utilizes [14C]urea as a starting material, offering a more efficient route with higher radiochemical yield compared to previous methods. [] This labeled compound can be valuable for various research applications, including metabolic studies and reaction mechanism elucidation.

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